5'-Thymidylic acid,3'-azido-3'-deoxy-

Description

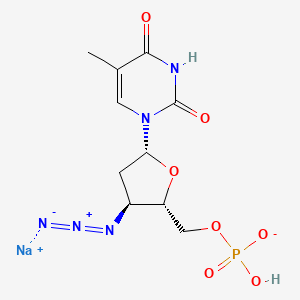

5'-Thymidylic acid,3'-azido-3'-deoxy- (commonly referred to as zidovudine monophosphate or AZT-MP) is a phosphorylated derivative of the nucleoside analog 3'-azido-3'-deoxythymidine (AZT). Its molecular formula is C₁₀H₁₄N₅O₇P, with an average mass of 347.224 Da and a monoisotopic mass of 347.063084 Da . AZT-MP is a critical intermediate in the metabolic activation pathway of AZT, a first-line antiretroviral agent used against HIV. Intracellularly, AZT-MP is sequentially phosphorylated to its diphosphate (AZT-DP) and triphosphate (AZT-TP) forms, with AZT-TP acting as a competitive inhibitor of HIV reverse transcriptase (RT) .

Properties

Molecular Formula |

C10H13N5NaO7P |

|---|---|

Molecular Weight |

369.20 g/mol |

IUPAC Name |

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |

InChI Key |

FVNHKXYKJMCQDY-HNPMAXIBSA-M |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Azido Substitution at the 3' Position

The critical step involves replacing the 3'-hydroxyl with an azido group. This is generally achieved by:

Step 1: Protecting the 5'-hydroxyl group, commonly with tert-butyldimethylsilyl (TBDMS) or other silyl protecting groups, to prevent unwanted reactions at this position.

Step 2: Conversion of the 3'-hydroxyl into a leaving group such as a tosylate or mesylate. This is done by reacting with tosyl chloride or mesyl chloride in the presence of a base.

Step 3: Nucleophilic substitution of the tosylate/mesylate with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF), leading to the formation of the 3'-azido derivative.

This approach yields 3'-azido-3'-deoxythymidine intermediates, which can be further phosphorylated.

Phosphorylation to 5'-Monophosphate

Phosphorylation at the 5' position to obtain the monophosphate is typically performed using:

Phosphorylating agents such as phosphorus oxychloride (POCl3) in trimethyl phosphate or other suitable solvents at low temperatures to avoid degradation.

Alternatively, enzymatic phosphorylation methods can be employed for regioselectivity.

The crude phosphorylated product is then purified by chromatographic techniques.

Purification Techniques

Purification is essential to obtain high-purity 5'-Thymidylic acid, 3'-azido-3'-deoxy-. Common methods include:

- Ion-exchange chromatography (e.g., DEAE Sephadex columns)

- Reverse-phase high-performance liquid chromatography (RP-HPLC)

- Co-evaporation with ethanol and acetonitrile to remove solvents and impurities

Representative Synthetic Example and Yields

Based on multi-step synthetic protocols reported in literature, the synthesis can be summarized as follows:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Protection of 5'-OH with TBDMS | 1:1 CH2Cl2/pyridine, Et3N3HF, 16 h | ~82% | Formation of 5'-O-TBDMS thymidine derivative |

| 2. Conversion of 3'-OH to tosylate/mesylate | TsCl or MsCl, base, low temperature | High (not specified) | Activation for azide substitution |

| 3. Nucleophilic substitution with NaN3 | NaN3 in DMF, room temp | ~60% | Formation of 3'-azido intermediate |

| 4. Phosphorylation at 5' position | POCl3 in trimethyl phosphate, 0 °C, 4 h | ~83% | Formation of 5'-monophosphate |

| 5. Purification by ion-exchange and RP-HPLC | Various solvents | Purity >95% | Final isolation as sodium or ammonium salt |

Note: Yields are approximate and can vary depending on scale and exact conditions.

Analytical and Characterization Data

- Molecular Formula: C10H14N5O7P

- Molecular Weight: 347.22 g/mol

- Characterization methods: NMR spectroscopy, mass spectrometry, and HPLC are routinely used to confirm structure and purity.

- The azido group presence is confirmed by characteristic IR absorption near 2100 cm⁻¹.

Optimization and Industrial Considerations

- Reaction parameters such as temperature, solvent choice (e.g., acetonitrile, DMF), and reaction time are optimized to maximize yield and minimize byproducts.

- Use of anhydrous conditions and inert atmosphere (argon or nitrogen) is common to prevent hydrolysis or side reactions.

- Advanced purification methods including preparative reverse-phase HPLC ensure high purity suitable for pharmaceutical applications.

- Scale-up requires careful control of azide handling due to its potential hazards.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| 5'-OH Protection | TBDMS-Cl, pyridine, 16 h | Prevents side reactions |

| 3'-OH Activation | TsCl or MsCl, base, 0–25 °C | Converts OH to good leaving group |

| Azide Substitution | NaN3 in DMF, room temp, 12–24 h | Introduces azido group |

| Phosphorylation | POCl3 in trimethyl phosphate, 0 °C, 4 h | Adds 5'-monophosphate group |

| Purification | Ion-exchange chromatography, RP-HPLC | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:

Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

Click chemistry:

Common Reagents and Conditions

Sodium azide: Used for introducing the azido group.

Copper(I) catalysts: Used in click chemistry reactions.

Tosyl chloride: Used for converting the hydroxyl group to a leaving group.

Major Products

Triazoles: Formed from click chemistry reactions.

Substituted thymidine derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5’-Thymidylic acid, 3’-azido-3’-deoxy- has several scientific research applications:

Antiviral research: It is a potent inhibitor of HIV-1 replication and is used in the development of antiviral drugs.

Bioconjugation: The azido group allows for easy conjugation with other molecules, making it useful in bioconjugation studies.

Molecular biology: Used in studies involving DNA synthesis and repair mechanisms.

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .

Comparison with Similar Compounds

AZT and Its Phosphorylated Derivatives

- AZT (Azidothymidine) : The parent compound of AZT-MP, AZT itself lacks the phosphate group. It requires intracellular phosphorylation to become active. AZT exhibits an IC₅₀ of 50–500 nM against HIV RT but shows cytotoxicity at concentrations >1 mM in uninfected cells due to off-target effects on host DNA polymerases .

- AZT-Triphosphate (AZT-TP) : The active metabolite, AZT-TP, competes 100-fold more effectively with HIV RT than with human DNA polymerase α, explaining its selective antiviral activity .

Key Differentiation :

| Property | AZT-MP | AZT-TP |

|---|---|---|

| Role in Metabolism | Intermediate metabolite | Active metabolite |

| Kinetics | High intracellular levels | Low intracellular levels (≤2 µM) |

| Enzymatic Affinity | Substrate for thymidylate kinase | Direct inhibitor of HIV RT |

Prodrugs of AZT-MP

- Fozivudine Tidoxil (FZD): A thioether lipid-AZT conjugate, FZD is a prodrug that releases AZT-MP intracellularly. It demonstrates comparable efficacy to AZT but with improved tolerability and once-daily dosing .

Advantages Over AZT :

- Enhanced cellular uptake due to lipid conjugation.

- Sustained release of AZT-MP, reducing peak-related toxicity.

Bicyclic AZT Analogues

Chemo-enzymatic synthesis has yielded bicyclic derivatives such as 3'-azido-3'-deoxy-2'-O,5'-C-bridged-homoarabinofuranosyl thymine. While their antiviral activity remains under investigation, their synthesis efficiency (89–93% yield) surpasses traditional chemical methods (49–55%) .

3'-Amino-3'-deoxythymidine

Synthesized via reduction of AZT's azide group to an amine, this analog lacks the azide moiety critical for RT inhibition. Though structurally similar, its mechanism likely diverges, emphasizing the azide group's role in AZT-MP's antiviral activity .

Comparison with Non-Thymidine Analogs

Nucleotide Analogs with Modified Bases

- 5'-Adenylic acid and 5'-Guanylic acid methylenebis[phosphonic acid] anhydrides : These compounds (e.g., CAS 93839-86-2, 10470-57-2) replace thymine with adenine or guanine and feature methylenebis[phosphonic acid] modifications. Such structural changes may target different viral enzymes or host pathways, though direct comparative data with AZT-MP are lacking .

Enzymatic and Kinetic Comparisons

Phosphorylation Efficiency

- AZT-MP vs. Natural dTMP: Thymidylate kinase phosphorylates AZT-MP with a 0.3% maximal rate compared to dTMP, creating a metabolic bottleneck that limits AZT-TP production. This contrasts with more efficiently phosphorylated analogs like tenofovir .

- Host Enzyme Utilization : AZT-MP relies on cytosolic thymidine kinase (Km = 3.0 µM), whereas analogs like emtricitabine use deoxycytidine kinase, affecting tissue-specific activity .

Resistance Profiles

HIV resistance to AZT arises from RT mutations (e.g., M41L, T215Y) that increase processivity and reduce AZT-TP incorporation. In contrast, resistance to non-thymidine analogs (e.g., lamivudine) involves M184V mutations, highlighting divergent mechanisms .

Clinical and Pharmacological Data

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for phosphorylation of 5'-Thymidylic acid,3'-azido-3'-deoxy- (AZT) in host cells, and how does this impact its antiviral activity?

- Methodological Answer : AZT is phosphorylated sequentially by host enzymes: cytosolic thymidine kinase (TK1) converts AZT to its monophosphate (AZT-MP), thymidylate kinase (TMPK) phosphorylates AZT-MP to AZT-DP, and nucleoside diphosphate kinase (NDPK) generates the active triphosphate (AZT-TP). Kinetic studies using purified TK1 and TMPK show AZT-MP phosphorylation is inefficient (TMPK activity is 0.3% of dTMP phosphorylation), leading to low intracellular AZT-TP levels (<2 µM). This limited anabolism explains AZT's selective toxicity to HIV reverse transcriptase (RT) over host DNA polymerases .

- Data Contradiction : While AZT-TP inhibits HIV RT with an IC₅₀ of 0.04 µM, it poorly inhibits human DNA polymerase α (IC₅₀ > 100 µM). However, in vivo studies report host cell toxicity at high AZT doses (>1 mM), suggesting off-target effects from AZT-MP accumulation or dTTP depletion via TMPK inhibition .

Q. How can researchers verify the synthesis of 3'-azido-3'-deoxy thymidine derivatives using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, 5'-O-acetyl-3'-azido-3'-deoxy-α-D-thymidine (compound 38) is confirmed via ¹H NMR (δ 2.10 ppm for acetyl CH₃) and ¹³C NMR (δ 170.5 ppm for carbonyl). Electrospray ionization MS (ESI-MS) provides exact mass confirmation (e.g., m/z 371.353 for 5'-O-benzoyl-AZT, matching theoretical mass) .

Advanced Research Questions

Q. What strategies enhance the stability and bioavailability of AZT derivatives, particularly at the 5'-position?

- Methodological Answer : Prodrug modifications at the 5'-OH group improve lipophilicity and cellular uptake. For instance:

- Esterification : 5'-Butanoate or 5'-benzoate derivatives (e.g., CAS 130683-70-4) increase membrane permeability. Hydrolysis by intracellular esterases regenerates active AZT .

- Bridged analogs : Enzymatic acetylation using Lipozyme®TL IM selectively modifies primary hydroxyl groups, enabling synthesis of bicyclic AZT analogs (e.g., 3'-azido-2'-O,5'-C-bridged-homoarabinofuranosyl thymine), which resist enzymatic degradation .

Q. How does AZT-TP selectively inhibit HIV reverse transcriptase (RT) over human DNA polymerases?

- Methodological Answer : Competitive inhibition assays reveal AZT-TP binds HIV RT with ~100-fold higher affinity than DNA polymerase α. Structural studies show the azido group at the 3'-position sterically clashes with RT’s active site, forcing chain termination upon incorporation into viral DNA. In contrast, human polymerases efficiently discriminate against AZT-TP due to tighter substrate specificity .

- Experimental Design : Use recombinant HIV RT and DNA polymerase α in primer-extension assays with radiolabeled dNTPs and AZT-TP. Measure incorporation efficiency via gel electrophoresis .

Q. What are the implications of dTTP pool depletion in AZT-treated cells, and how can this be experimentally monitored?

- Methodological Answer : AZT-MP acts as a competitive inhibitor of thymidylate kinase (TMPK), reducing dTTP levels by >50% in vitro. Quantify dTTP pools using HPLC-MS/MS or enzymatic assays (e.g., DNA polymerase-based incorporation). Depletion correlates with reduced host DNA synthesis and mitochondrial toxicity in long-term AZT therapy .

Methodological Challenges and Data Gaps

- Synthesis Contamination : Impurities in AZT derivatives (e.g., incomplete deprotection of 5'-O-acetyl groups) can skew biological assays. Validate purity via HPLC (>95%) and 2D-NMR (e.g., HSQC for stereochemical confirmation) .

- Ecotoxicity Data : Limited information exists on AZT’s environmental persistence. Researchers should conduct OECD 301 biodegradation tests and assess bioaccumulation potential using logP values (e.g., XLogP3 = 1.4 for AZT prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.